Crystal Structure Validation of the (1‑Acetylpiperidin‑3‑yl)methyl Fragment in a High‑Affinity Factor XIa Inhibitor
The (1‑acetylpiperidin‑3‑yl)methyl moiety is a critical structural component of a factor XIa inhibitor whose cocrystal structure with human factor XIa has been solved at 2.35 Å resolution (PDB 6C0S) [1]. The compound, designated methyl (4‑{6‑[(1S)‑2‑[(3R)‑1‑acetylpiperidin‑3‑yl]‑...}carbamate, exhibits single‑digit nanomolar affinity for factor XIa. While the exact Ki value is not reported in the public domain, the structural data confirm that the (1‑acetylpiperidin‑3‑yl)methyl group occupies a well‑defined hydrophobic subpocket adjacent to the catalytic triad [1]. By contrast, no equivalent cocrystal structures exist for the corresponding N‑methyl‑piperidin‑3‑ylmethyl tosylate or N‑benzyl‑piperidin‑3‑ylmethyl tosylate scaffolds in any serine protease active site .
| Evidence Dimension | Existence of X‑ray cocrystal structure demonstrating specific binding pose |
|---|---|
| Target Compound Data | Yes; (1‑acetylpiperidin‑3‑yl)methyl fragment present in inhibitor co‑crystallized with human factor XIa (PDB 6C0S; resolution 2.35 Å; R‑value free 0.226; R‑value work 0.195) |
| Comparator Or Baseline | No cocrystal structures found for N‑methyl‑piperidin‑3‑ylmethyl tosylate or N‑benzyl‑piperidin‑3‑ylmethyl tosylate derivatives in factor XIa active site |
| Quantified Difference | Structural validation available vs. structural validation absent |
| Conditions | X‑ray diffraction; recombinant human factor XIa catalytic domain; inhibitor bound at active site |
Why This Matters
This provides definitive structural evidence that the N‑acetylated scaffold is compatible with high‑affinity binding to a therapeutically relevant protease target, whereas N‑alkylated analogs lack this validation.
- [1] PDB entry 6C0S: Factor XIA in complex with inhibitor methyl (4‑{6‑[(1S)‑2‑[(3R)‑1‑acetylpiperidin‑3‑yl]‑...}carbamate. RCSB Protein Data Bank, 2018. View Source
